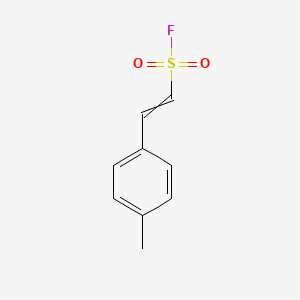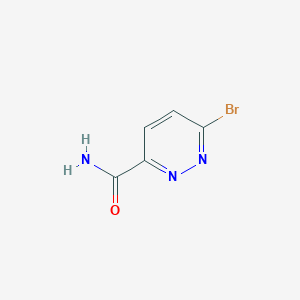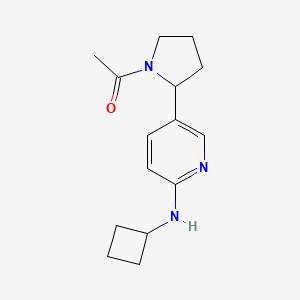
1-(2-(6-(Cyclobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(6-(Cyclobutylamino)pyridin-3-yl)pyrrolidin-1-yl)éthanone est un composé organique complexe présentant un cycle pyrrolidine, un cycle pyridine et un groupe cyclobutylamino. Ce composé suscite un intérêt notable en chimie médicinale en raison de ses activités biologiques potentielles et de ses applications dans la découverte de médicaments.
Méthodes De Préparation
La synthèse du 1-(2-(6-(Cyclobutylamino)pyridin-3-yl)pyrrolidin-1-yl)éthanone implique plusieurs étapes, commençant généralement par la construction des cycles pyrrolidine et pyridine. Le groupe cyclobutylamino est ensuite introduit par des réactions de substitution nucléophile. Les conditions de réaction nécessitent souvent l'utilisation de catalyseurs et de solvants spécifiques pour garantir des rendements et une pureté élevés. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces voies de synthèse pour augmenter la production tout en maintenant la rentabilité et la sécurité environnementale .
Analyse Des Réactions Chimiques
Le 1-(2-(6-(Cyclobutylamino)pyridin-3-yl)pyrrolidin-1-yl)éthanone subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de cétones ou d'acides carboxyliques correspondants.
Réduction : Les réactions de réduction utilisant des agents comme l'hydrure de lithium et d'aluminium peuvent convertir les cétones en alcools.
Les réactifs et les conditions couramment utilisés dans ces réactions comprennent des solvants organiques comme le dichlorométhane, des catalyseurs tels que le palladium sur carbone, et un contrôle de la température pour optimiser les vitesses de réaction et les rendements. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés, mais ils comprennent généralement divers dérivés du composé d'origine avec des groupes fonctionnels modifiés.
Applications de la Recherche Scientifique
Le 1-(2-(6-(Cyclobutylamino)pyridin-3-yl)pyrrolidin-1-yl)éthanone a une large gamme d'applications dans la recherche scientifique :
Chimie : Il sert de bloc de construction pour la synthèse de molécules plus complexes et de composé modèle pour l'étude des mécanismes réactionnels.
Biologie : Le composé est utilisé dans l'étude des interactions enzymatiques et de la liaison aux protéines en raison de sa structure unique.
Médecine : Il a des applications thérapeutiques potentielles, notamment dans le développement de nouveaux médicaments ciblant des voies biologiques spécifiques.
Mécanisme d'Action
Le mécanisme d'action du 1-(2-(6-(Cyclobutylamino)pyridin-3-yl)pyrrolidin-1-yl)éthanone implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. La structure du composé lui permet de se lier à ces cibles, modulant leur activité et conduisant à divers effets biologiques. Les voies impliquées peuvent inclure l'inhibition de l'activité enzymatique, la modification des voies de transduction du signal ou la modulation de l'expression génique .
Applications De Recherche Scientifique
1-(2-(6-(Cyclobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the study of enzyme interactions and protein binding due to its unique structure.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mécanisme D'action
The mechanism of action of 1-(2-(6-(Cyclobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .
Comparaison Avec Des Composés Similaires
Le 1-(2-(6-(Cyclobutylamino)pyridin-3-yl)pyrrolidin-1-yl)éthanone peut être comparé à d'autres composés similaires, tels que :
Dérivés de la pyrrolidine : Ces composés partagent la structure du cycle pyrrolidine et présentent des activités biologiques similaires.
Dérivés de la pyridine : Les composés avec un cycle pyridine ont souvent des propriétés chimiques et des applications comparables.
Composés cyclobutylamino : Ces molécules contiennent le groupe cyclobutylamino et peuvent avoir des profils pharmacologiques similaires.
Le caractère unique du 1-(2-(6-(Cyclobutylamino)pyridin-3-yl)pyrrolidin-1-yl)éthanone réside dans sa combinaison de ces éléments structurels, qui confèrent des propriétés chimiques et biologiques distinctes, faisant de lui un composé précieux dans divers domaines de la recherche.
Propriétés
Formule moléculaire |
C15H21N3O |
|---|---|
Poids moléculaire |
259.35 g/mol |
Nom IUPAC |
1-[2-[6-(cyclobutylamino)pyridin-3-yl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C15H21N3O/c1-11(19)18-9-3-6-14(18)12-7-8-15(16-10-12)17-13-4-2-5-13/h7-8,10,13-14H,2-6,9H2,1H3,(H,16,17) |
Clé InChI |
JMONMVCKQADWQA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCCC1C2=CN=C(C=C2)NC3CCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((4'-Bromo-[1,1'-biphenyl]-4-yl)sulfinyl)acetamide](/img/structure/B11823062.png)
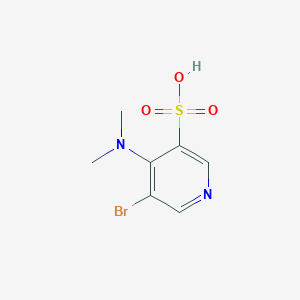

![3-[4-(difluoromethoxy)-5-methoxy-2-nitrophenyl]prop-2-enoic acid](/img/structure/B11823077.png)
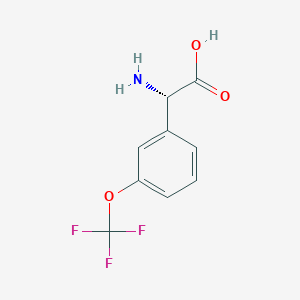

![Bis[3-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-1-yl] oxalate](/img/structure/B11823088.png)
![(4S,5S)-N-[(4S,5S)-1,3-dimethyl-4,5-diphenylimidazolidin-1-ium-2-yl]-1,3-dimethyl-4,5-diphenylimidazolidin-2-imine;chloride](/img/structure/B11823093.png)

